β-Primeverosidase Substrate Specificity
β-Primeverosidase exhibits a 50-fold higher catalytic efficiency for β-primeveroside substrates compared to β-vicianoside substrates [1]. The kcat/Km value for β-vicianoside is 1/50 of that observed for β-primeveroside under identical assay conditions [1]. Furthermore, the enzyme displays strict glycone specificity, hydrolyzing β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) but showing no activity toward 2-phenylethyl β-D-glucopyranoside [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for β-primeverosidase |
|---|---|
| Target Compound Data | kcat/Km for β-primeveroside: baseline reference value |
| Comparator Or Baseline | β-Vicianoside: kcat/Km = 1/50 of β-primeveroside value |
| Quantified Difference | 50-fold difference in catalytic efficiency |
| Conditions | Purified β-primeverosidase from tea leaves (Camellia sinensis); in vitro enzyme assay |
Why This Matters
This 50-fold difference in catalytic efficiency confirms that vicianose and its glycosides cannot substitute for primeverose in enzymatic aroma release studies or diglycosidase characterization.
- [1] Ma SJ, Mizutani M, Hiratake J, et al. Substrate specificity of β-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing. Biosci Biotechnol Biochem. 2001;65(12):2719-2729. View Source
- [2] Mizutani M, Nakanishi H, Ema J, et al. Cloning of β-primeverosidase from tea leaves, a key enzyme in tea aroma formation. Plant Physiol. 2002;130(4):2164-2176. View Source
